Methods and Technical Details
The synthesis of ethoxylated apricot oils typically involves several steps:
Structure and Data
The molecular structure of ethoxylated apricot oils consists of a hydrophobic fatty acid tail (derived from oleic acid) attached to a hydrophilic ethylene oxide chain. The general formula for an ethoxylated fatty acid can be represented as:
Where represents the alkyl group from oleic acid, and indicates the number of ethylene oxide units added during the ethoxylation process. The molecular weight can vary widely depending on the degree of ethoxylation, typically ranging from 150 Da to 20,000 Da .
Reactions and Technical Details
The primary reaction involved in the synthesis of ethoxylated apricot oil is the nucleophilic attack of the hydroxyl group on the ethylene oxide molecule:
This reaction can be catalyzed by bases like sodium hydroxide or potassium hydroxide, which facilitate the opening of the epoxide ring in ethylene oxide, allowing for the addition of the fatty acid . The reaction conditions—temperature, pressure, and time—are critical for optimizing yield and minimizing unwanted side reactions.
Process and Data
The mechanism by which ethoxylated oils function as surfactants involves reducing surface tension between immiscible liquids (e.g., oil and water). When added to a mixture, they orient themselves at the interface with their hydrophilic heads in water and hydrophobic tails in oil. This orientation stabilizes emulsions by preventing coalescence of droplets.
The effectiveness of these surfactants can be quantified through measurements such as surface tension reduction and emulsification stability tests .
Physical Properties
Chemical Properties
These properties vary based on extraction methods and processing conditions .
Scientific Uses
Ethoxylated apricot oils find applications across various fields:
Moreover, research indicates potential antibacterial properties, enhancing their utility in food preservation .
Ethoxylated apricot kernel oil (CAS 69071-70-1) is a nonionic surfactant synthesized by reacting apricot kernel oil triglycerides with ethylene oxide (EO) under catalytic conditions. This process yields a mixture of fatty acid esters polyethyleneglycol ethers, generically termed "apricot kernel oil PEG esters" [1] [7]. The chemical structure comprises a glycerol backbone esterified with C16–C18 fatty acids (primarily oleic and linoleic acids) and ethoxylated polyether chains. The notation "PEG-40" denotes an average of 40 ethylene oxide units per fatty acid chain, though commercial products exhibit a polydisperse distribution of EO chain lengths [2] [5].
Classification and Nomenclature:
Property | Specification |
---|---|
CAS Number | 69071-70-1 |
Molecular Formula | Variable (C₂ₓH₂ᵧO₂)ₙ + (C₂H₄O)ₘ |
Function | Surfactant, emulsifier, refatting agent |
Hydrophilic-Lipophilic Balance (HLB) | 12–16 (PEG-40 derivative) |
Solubility | Water-soluble (>40 EO units) |
Ethoxylation technology originated in the 1930s at IG Farben (Ludwigshafen, Germany), where Conrad Schöller and Max Wittwer pioneered vapor-phase reactions between ethylene oxide and fatty alcohols [7]. Early ethoxylates relied on alkyl phenol substrates (e.g., Triton X-100), but batch-to-batch variability caused by inconsistent EO chain lengths and catalyst residues limited their utility in precision applications [2].
Key Milestones:
Ethoxylated apricot oil production remains exothermic (ΔH = −92 kJ/mol EO), necessitating advanced reactor cooling systems to prevent thermal runaway. Current global production exceeds 2 million metric tons annually across all ethoxylate types [7].
Apricot kernels (Prunus armeniaca L.) contain 40–50% oil by weight, making them among the most oil-rich fruit stones [3] [6]. The fatty acid profile is dominated by oleic acid (C18:1, 58–74%) and linoleic acid (C18:2, 20–34%), with minor contributions from palmitic and stearic acids [4] [9]. High unsaturation enables:
Fatty Acid (%) | Apricot Kernel Oil | Castor Oil | Coconut Oil |
---|---|---|---|
Oleic (C18:1) | 58–74 | 3–9 | 6–8 |
Linoleic (C18:2) | 20–34 | 1–5 | 1–2 |
Ricinoleic | – | 85–95 | – |
Lauric (C12:0) | – | – | 45–53 |
Saturation Index | Low | Moderate | High |
Turkey (Malatya region), Iran, and Italy collectively produce >80% of the world’s apricots (3.72 million MT annually), yielding ~370,000 MT of kernels as processing byproducts [6] [9]. Bitter kernels (high-amygdalin varieties) require detoxification via:
Ethoxylated apricot oils exhibit superior emollience and low foaming versus alcohol ethoxylates. In cosmetics, PEG-40 derivatives provide:
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